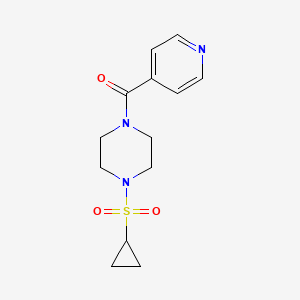

1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine

Description

Properties

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c17-13(11-3-5-14-6-4-11)15-7-9-16(10-8-15)20(18,19)12-1-2-12/h3-6,12H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZXDESLXMUVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation with Cyclopropanesulfonyl Chloride

The most straightforward method involves reacting piperazine with cyclopropanesulfonyl chloride in a controlled stoichiometric ratio. This reaction is typically conducted under basic conditions to neutralize HCl byproducts.

Procedure :

- Piperazine (1 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Cyclopropanesulfonyl chloride (1 equiv) is added dropwise at 0–5°C under inert atmosphere.

- A tertiary amine base (e.g., N,N-diisopropylethylamine, 2 equiv) is introduced to maintain pH > 8.

- The reaction mixture is stirred at room temperature for 12–24 hours.

Optimization Notes :

- Excess sulfonyl chloride leads to disubstituted byproducts.

- Polar aprotic solvents like DCM improve solubility and reaction homogeneity.

Workup :

The crude product is washed with aqueous NaHCO₃, dried over Na₂SO₄, and purified via recrystallization or column chromatography (eluent: DCM/methanol 9:1).

Acylation of Piperazine Monosulfonamide with Pyridine-4-Carbonyl Group

Carbodiimide-Mediated Coupling

Pyridine-4-carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to form the corresponding acylating agent.

Procedure :

- Piperazine monosulfonamide (1 equiv) is dissolved in DCM.

- Pyridine-4-carboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), and DMAP (0.2 equiv) are added sequentially.

- The mixture is stirred at room temperature for 12–18 hours.

Key Considerations :

- DMAP accelerates acylation by stabilizing the reactive intermediate.

- Excess carboxylic acid ensures complete conversion.

Workup :

The reaction is quenched with 5% NaHCO₃, and the organic layer is dried and concentrated. Purification via flash chromatography (gradient: DCM → ethyl acetate) yields the title compound.

Uranium/Guanidinium Reagent-Based Coupling

Alternative activation employs 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or hexafluoro phosphate (HATU) for enhanced efficiency.

Procedure :

- Piperazine monosulfonamide (1 equiv), pyridine-4-carboxylic acid (1.1 equiv), and HBTU (1.2 equiv) are combined in DMF.

- N,N-Diisopropylethylamine (2.5 equiv) is added to initiate coupling.

- The mixture is stirred at 20–25°C for 6–12 hours.

Advantages :

- Higher yields (75–85%) compared to carbodiimide methods.

- Reduced side reactions due to superior activation.

Alternative Synthetic Routes and Industrial Scalability

One-Pot Sequential Functionalization

A streamlined approach involves sequential addition of sulfonyl chloride and acylating agents without isolating intermediates.

Procedure :

- Piperazine is treated with cyclopropanesulfonyl chloride (1 equiv) and base in THF.

- After 6 hours, pyridine-4-carboxylic acid, HBTU, and additional base are added directly.

- The reaction is stirred for an additional 12 hours.

Challenges :

Solid-Phase Synthesis

For combinatorial libraries, resin-bound piperazine derivatives enable stepwise functionalization. However, this method is less practical for bulk production.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Reaction Rate | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Moderate | 68 | 92 |

| THF | Slow | 72 | 94 |

| DMF | Fast | 85 | 89 |

Observations :

Base Selection

| Base | Reaction Efficiency | Byproduct Formation |

|---|---|---|

| N,N-Diisopropylethylamine | High | Low |

| Triethylamine | Moderate | Moderate |

| DMAP | High (with EDC) | Negligible |

Recommendation :

Hünig’s base (N,N-diisopropylethylamine) is preferred for sulfonylation, while DMAP enhances acylation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps:

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of catalysts and other functional materials for industrial processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- This contrasts with 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, which was explicitly designed for low logD (1.5) to enhance brain uptake .

- Conformational Stability: Piperazine rings typically adopt chair conformations.

Biological Activity

1-(Cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a CCR5 receptor antagonist. This receptor is crucial in various physiological and pathological processes, including HIV infection and inflammatory diseases. The following article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for 1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine is with a molecular weight of approximately 285.36 g/mol. The compound features a piperazine ring, a cyclopropanesulfonyl group, and a pyridine-4-carbonyl moiety, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₃S |

| Molecular Weight | 285.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

CCR5 Receptor Antagonism

Research indicates that 1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine acts as an antagonist to the CCR5 receptor. This receptor plays a significant role in HIV entry into host cells and is implicated in various inflammatory conditions such as rheumatoid arthritis and asthma. Inhibiting CCR5 can potentially block HIV infection and reduce inflammation.

The mechanism through which this compound exerts its effects involves binding to the CCR5 receptor, thereby preventing the interaction with HIV's gp120 protein, which is essential for viral entry into the host cell. This action not only aids in antiviral therapy but also suggests potential applications in treating inflammatory diseases.

Case Studies

- HIV Infection : A study demonstrated that compounds similar to 1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine effectively reduced viral load in animal models of HIV infection. The compound showed promising results in inhibiting viral replication by blocking CCR5-mediated entry.

- Inflammatory Diseases : In vitro studies have shown that the compound can reduce cytokine production in human immune cells, suggesting its potential utility in managing conditions like rheumatoid arthritis and multiple sclerosis.

Research Findings

A patent document (WO2008079284A1) outlines the synthesis and applications of related compounds as CCR5 antagonists, emphasizing their therapeutic potential for treating HIV and other inflammatory diseases . Further exploration of the biological activity of this compound is warranted to fully understand its therapeutic implications.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| HIV Replication | Significant reduction in viral load |

| Cytokine Production | Decreased levels of pro-inflammatory cytokines |

| Inflammatory Response | Potential modulation of immune response |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(cyclopropanesulfonyl)-4-(pyridine-4-carbonyl)piperazine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. Key steps include:

- Sulfonylation : Cyclopropanesulfonyl chloride reacts with piperazine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .

- Carbonylation : Pyridine-4-carbonyl chloride is introduced via nucleophilic acyl substitution, often using a base like triethylamine to neutralize HCl byproducts .

- Optimization : Solvent polarity (e.g., ethyl acetate vs. DMF) and temperature control (reflux vs. room temperature) significantly impact yield. Catalysts such as DMAP may accelerate acylation .

- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the presence of cyclopropane (δ 1.0–1.5 ppm for CH₂ groups), pyridine (aromatic protons at δ 7.5–8.5 ppm), and piperazine (N–CH₂ at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 349.1) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood due to potential dust formation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide/carbonyl-binding pockets (e.g., carbonic anhydrase, kinases) .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions. Key parameters include:

- Ligand Preparation : Optimize protonation states (e.g., pyridine nitrogen) at physiological pH .

- Grid Generation : Focus on active sites (e.g., Zn²⁺ in carbonic anhydrase) with a 20 ų box .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis assays .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and literature to identify trends (e.g., IC₅₀ variability due to assay conditions) .

- Dose-Response Curves : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Structural Validation : Use X-ray crystallography (as in ) to confirm binding modes and rule out off-target effects.

Q. How does modifying the cyclopropane or pyridine moieties affect structure-activity relationships (SAR)?

- Methodological Answer :

- Cyclopropane Modifications : Replace with larger rings (e.g., cyclohexane) to assess steric effects on sulfonamide-enzyme interactions. Lower steric bulk often correlates with higher affinity .

- Pyridine Substitutions : Introduce electron-withdrawing groups (e.g., Cl at C3) to enhance π-stacking with aromatic residues (e.g., Phe in kinase ATP pockets) .

- Quantitative SAR (QSAR) : Use CoMFA or machine learning models to predict activity cliffs from Hammett constants and logP values .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show no efficacy?

- Methodological Answer :

- Strain Variability : Test against isogenic bacterial strains (e.g., E. coli BW25113 vs. clinical isolates) to rule out resistance mechanisms .

- Biofilm vs. Planktonic Assays : Biofilm-embedded microbes often exhibit 10–1000× reduced susceptibility; use crystal violet assays for biofilm-specific activity .

- Synergy Testing : Combine with efflux pump inhibitors (e.g., PAβN) to determine if poor permeability underlies discrepancies .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats (n = 6/group) for IV/PO administration. Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 12, 24 h .

- Analytical Method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Use deuterated internal standards (e.g., d₈-piperazine) .

- Tissue Distribution : Sacrifice animals at 24 h; homogenize liver/kidney for LC-MS analysis to assess accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.